N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
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Overview
Description
N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of phenoxyethoxyethylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, connected through an ethoxy chain to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the following steps:
Preparation of 2,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2,5-dimethylphenoxyethanol: The 2,5-dimethylphenol is then reacted with ethylene oxide under basic conditions to form 2,5-dimethylphenoxyethanol.
Synthesis of 2,5-dimethylphenoxyethoxyethylamine: The 2,5-dimethylphenoxyethanol is further reacted with ethylenediamine in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and ethoxy groups can facilitate binding to specific sites, while the ethane-1,2-diamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethylphenoxy)ethyl]acetamide
- 2-(2,5-dimethylphenoxy)-N-(2-{[2-(2,5-dimethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide
Uniqueness
N’-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of phenoxy, ethoxy, and ethane-1,2-diamine groups. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-3-4-13(2)14(11-12)18-10-9-17-8-7-16-6-5-15/h3-4,11,16H,5-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUAKWWIGIGYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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